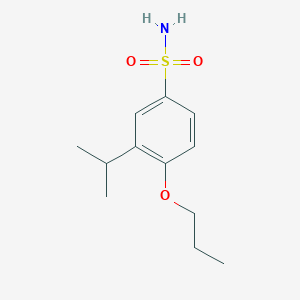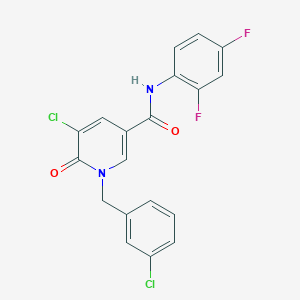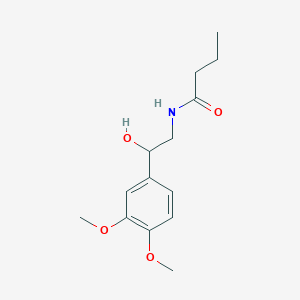
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide, also known as TDZD-8, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TDZD-8 is a thiazolidinedione derivative that has been shown to possess anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Hypoglycemic Activity
Research has shown that derivatives of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide exhibit significant hypoglycemic activity, suggesting potential applications in the management of diabetes. Nikalje et al. (2012) synthesized novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives, which demonstrated considerable hypoglycemic effects in Wister albino mice models. These findings were supported by another study by Mehendale-Munj et al. (2011), which explored the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs in a type-2 diabetes model, showing significant reductions in blood glucose levels after treatment (Nikalje, Anna Pratima G. et al., 2012) (Mehendale-Munj, Sonali et al., 2011).
Anti-inflammatory and Immunomodulatory Effects
Compounds based on the thiazolidine-2,4-dione moiety, including this compound derivatives, have been explored for their anti-inflammatory and immunomodulatory activities. One notable study by Ma et al. (2011) synthesized twenty-two compounds, identifying one particular derivative that significantly inhibited inducible nitric oxide synthase (iNOS) activity and the production of prostaglandin E2 (PGE2), showing superior efficacy to the commercial anti-inflammatory drug indomethacin in lipopolysaccharide (LPS)-induced RAW 264.7 cells (Ma, Liang et al., 2011).
Antibacterial Activity
Recent studies have also highlighted the antibacterial potential of this compound derivatives. Trotsko et al. (2018) synthesized a series of new derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrating significant antibacterial activity against Gram-positive bacterial strains, indicating their potential as novel antibacterial agents (Trotsko, Nazar et al., 2018).
Antioxidant and Anti-inflammatory Activities
Koppireddi et al. (2013) synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives, evaluating them for antioxidant and anti-inflammatory activities. Their findings revealed compounds with good DPPH radical scavenging efficacy and excellent anti-inflammatory activity, showcasing the dual therapeutic potential of these compounds (Koppireddi, Satish et al., 2013).
Anticancer Activity
Further research into the this compound framework has identified derivatives with potential anticancer activity. A study by Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety, conducting antitumor screening that identified compounds with activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, underscoring the potential of these derivatives in cancer therapy (Havrylyuk, D. et al., 2010).
Propriétés
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJHWXRDLXQTCB-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2847350.png)
![3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2847352.png)
![(3,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847354.png)

![1-(4-Phenyl-2-thiazolyl)-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2847358.png)

![3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea](/img/structure/B2847364.png)

![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)
![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)